molecular formula C11H12FN3 B2597433 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006477-81-1

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No. B2597433
CAS RN: 1006477-81-1
M. Wt: 205.236
InChI Key: VYOCAVJEXNXVJM-UHFFFAOYSA-N
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Description

“2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an aniline group, which is a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is characterized by a pyrazole ring and an aniline group . The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The aniline group consists of a phenyl group attached to an amino group .


Chemical Reactions Analysis

Pyrazole-containing compounds are known for their broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for “2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of pyrazole-containing compounds, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCAVJEXNXVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

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